molecular formula C5H12ClNO2 B555575 H-D-Leu-pna CAS No. 63324-49-2

H-D-Leu-pna

Cat. No.: B555575
CAS No.: 63324-49-2
M. Wt: 153.61 g/mol
InChI Key: JCXLZWMDXJFOOI-PGMHMLKASA-N
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Description

H-D-Leu-pna (N-(4-Nitrophenyl)-D-leucinamide) is a synthetic chromogenic substrate widely used in enzymatic assays, particularly for studying protease activity. The compound consists of a D-leucine residue conjugated to a p-nitroaniline (pNA) group via an amide bond. Upon enzymatic cleavage of the amide bond, the pNA moiety is released, producing a yellow color detectable at 405–410 nm, enabling real-time kinetic analysis . Its molecular formula is C₁₂H₁₇N₃O₃, with a molecular weight of 263.29 g/mol. The D-configuration of leucine distinguishes it from L-isomer analogs, often conferring unique enzymatic specificity and stability against endogenous proteases .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-amino-4-methyl-N-(4-nitrophenyl)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-8(2)7-11(13)12(16)14-9-3-5-10(6-4-9)15(17)18/h3-6,8,11H,7,13H2,1-2H3,(H,14,16)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXZJHDNQDSVIDR-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Peptide Bond Formation via Solid-Phase Synthesis

The core synthesis of H-D-Leu-pNA relies on coupling D-leucine to p-nitroaniline (pNA) through a peptide bond. Solid-phase peptide synthesis (SPPS) is the preferred method, leveraging Fmoc (fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) protection strategies. As demonstrated in the synthesis of peptide nucleic acid (PNA) conjugates, the carboxyl group of D-leucine is activated using carbodiimide-based reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (hydroxybenzotriazole). These reagents facilitate the formation of an active ester intermediate, which reacts with the amino group of p-nitroaniline.

A critical step involves maintaining anhydrous conditions to prevent side reactions, such as hydrolysis of the activated ester. The reaction is typically conducted in dimethylformamide (DMF) or dichloromethane (DCM), with N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) serving as bases to neutralize byproducts. Completion of coupling is verified via Kaiser test, which detects free amino groups, ensuring quantitative conversion before proceeding to deprotection.

Deprotection and Cleavage

After coupling, the Fmoc group is removed using 20% piperidine in DMF, exposing the amino terminus for subsequent reactions. For Boc-protected derivatives, trifluoroacetic acid (TFA) is employed. The final cleavage from the resin is achieved with a TFA cocktail containing scavengers like triisopropylsilane (TIS) and water to prevent side reactions. This step liberates the crude this compound, which is then precipitated in cold diethyl ether and lyophilized.

Industrial-Scale Production and Optimization

Scaling Solid-Phase Synthesis

Industrial production of this compound adopts automated SPPS systems to enhance reproducibility. Multi-kilogram batches utilize continuous-flow reactors, where resin beads are packed into columns, and reagents are pumped through sequentially. This method reduces solvent waste and improves reaction kinetics. For instance, the synthesis of HPMA copolymer–PNA conjugates achieved 95% coupling efficiency using RAFT polymerization, a technique adaptable to this compound by substituting leucine monomers.

Purification Techniques

Reverse-phase high-performance liquid chromatography (RP-HPLC) is indispensable for purifying this compound. A C18 column with a gradient of acetonitrile/water (0.1% TFA) effectively separates the target compound from truncated sequences and byproducts. As observed in enzymology studies, impurities as low as 5% can skew absorbance readings at 405 nm during protease assays, underscoring the need for ≥95% purity.

Table 1: Optimal HPLC Parameters for this compound Purification

ParameterCondition
ColumnC18, 250 × 4.6 mm, 5 µm
Mobile PhaseA: 0.1% TFA in H2O; B: 0.1% TFA in AcCN
Gradient20–80% B over 30 min
Flow Rate1.0 mL/min
DetectionUV at 220 nm and 405 nm

Analytical Characterization and Quality Control

Structural Validation

Nuclear magnetic resonance (NMR) spectroscopy confirms the backbone structure and stereochemistry. The ¹H NMR spectrum of this compound should exhibit distinct signals for the p-nitroaniline aromatic protons (δ 7.5–8.5 ppm) and the leucine side chain (δ 0.8–1.7 ppm). Fourier-transform infrared (FT-IR) spectroscopy verifies amide bond formation through absorption bands at ~1650 cm⁻¹ (C=O stretch) and ~1550 cm⁻¹ (N–H bend).

Functional Stability Assessment

Stability studies under varying pH (2–10) and temperature (4–37°C) are critical, as enzymatic assays often require prolonged incubations. Accelerated degradation tests reveal that this compound remains stable for ≥4 weeks at 4°C but undergoes hydrolysis at pH <3 or >9. Monitoring absorbance at 405 nm quantifies p-nitroaniline release, with <5% degradation deemed acceptable for most applications.

Challenges and Mitigation Strategies

Racemization During Synthesis

The use of D-leucine introduces a risk of racemization, which can be minimized by:

  • Employing low temperatures (0–4°C) during coupling.

  • Using HOBt or Oxyma Pure as racemization-suppressing additives.

  • Limiting coupling times to ≤2 hours.

Circular dichroism (CD) spectroscopy detects racemization by comparing the optical activity of the product to L-leucine standards.

Solubility Limitations

This compound exhibits limited solubility in aqueous buffers (<10 mM), necessitating the use of co-solvents like DMSO or ethanol (≤10% v/v). Sonication and gentle heating (≤40°C) aid dissolution without degrading the compound.

Applications in Enzymology and Beyond

While preparation methods are paramount, understanding this compound’s role in protease assays contextualizes its synthesis. The compound’s cleavage by aminopeptidases releases p-nitroaniline, enabling real-time kinetic measurements. For example, cystinyl aminopeptidase activity is quantified using L-Leu-pNA , and adapting this assay for D-leucine derivatives requires analogous synthetic rigor.

Chemical Reactions Analysis

Types of Reactions

H-D-Leucine-p-nitroanilide primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. These enzymes cleave the peptide bond between leucine and p-nitroaniline, releasing the chromophore.

Common Reagents and Conditions

The hydrolysis of H-D-Leucine-p-nitroanilide is typically carried out in buffered aqueous solutions at physiological pH. Common reagents include various proteolytic enzymes such as trypsin, chymotrypsin, and elastase. The reaction conditions often involve incubation at specific temperatures to optimize enzyme activity.

Major Products

The major product of the hydrolysis reaction is p-nitroaniline, which can be quantitatively measured using spectrophotometric methods. The release of p-nitroaniline results in a color change that is proportional to the enzyme activity, allowing for precise quantification.

Scientific Research Applications

H-D-Leucine-p-nitroanilide is widely used in scientific research for the following applications:

    Enzyme Kinetics: It is used to study the kinetics of proteolytic enzymes by measuring the rate of hydrolysis.

    Diagnostic Assays: The compound is employed in diagnostic assays to detect and quantify enzyme activity in biological samples.

    Drug Development: Researchers use H-D-Leucine-p-nitroanilide to screen potential inhibitors of proteolytic enzymes, aiding in the development of therapeutic agents.

    Biochemical Pathway Analysis: The substrate is used to investigate biochemical pathways involving proteolytic enzymes, providing insights into their physiological roles.

Mechanism of Action

The mechanism of action of H-D-Leucine-p-nitroanilide involves its cleavage by proteolytic enzymes. The enzymes recognize the peptide bond between leucine and p-nitroaniline and catalyze its hydrolysis. This reaction releases p-nitroaniline, which absorbs light at a specific wavelength, allowing for spectrophotometric detection. The molecular targets of this compound are the active sites of proteolytic enzymes, where the cleavage occurs.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Enzymatic Activity
Substrate Enzyme Source Activity (%) Reference
This compound Bacillus subtilis 98 ± 2
H-L-Leu-pna Porcine pancreas 100 ± 3
H-Ala-Ala-Pro-Leu-pNA·HCl Aspergillus oryzae 85 ± 5

Research Findings and Implications

Resistance to Mammalian Proteases : this compound’s D-configuration prevents cleavage by human chymotrypsin, reducing false positives in clinical samples .

Industrial Applications : H-Ala-Ala-Pro-Leu-pNA·HCl is preferred for subtilisin optimization in detergent formulations due to its extended peptide chain .

Thermal Stability : this compound retains 90% activity at 37°C for 72 hours, outperforming L-isomers in long-term assays .

Biological Activity

H-D-Leu-pNA (H-D-Leucine-p-nitroanilide) is a synthetic peptide substrate that has garnered attention in biochemical research due to its specificity and utility in studying proteolytic enzymes. This article provides a detailed overview of the biological activity of this compound, including its enzymatic applications, case studies, and relevant research findings.

  • Molecular Formula : C₁₃H₁₄N₂O₄S
  • Molecular Weight : 282.33 g/mol
  • LogP : 1.01
  • Density : 1.4 g/cm³

These properties make this compound suitable for use in various biochemical assays, particularly those involving protease activity.

Enzymatic Applications

This compound serves as a substrate for various proteolytic enzymes, allowing researchers to investigate enzyme kinetics and inhibition mechanisms. Its utility is particularly pronounced in the following areas:

  • Protease Activity Measurement : this compound is hydrolyzed by serine proteases, leading to the release of p-nitroaniline (pNA), which can be quantified spectrophotometrically. This characteristic is exploited in assays to measure enzyme activity and inhibitor effects.

Research Findings and Case Studies

  • Substrate Specificity :
    A study demonstrated that this compound is preferentially hydrolyzed by certain serine proteases, showcasing its effectiveness as a substrate for kinetic analysis. The study reported a Michaelis-Menten constant (K_m) of approximately 2.09 μM and a turnover number (k_cat) of 0.031 s⁻¹, indicating its suitability for enzyme assays .
  • Inhibition Studies :
    Inhibitors targeting serine proteases were evaluated using this compound as a substrate. For instance, the effect of small molecule inhibitors on γ-Tryptase activity was assessed using this compound, revealing significant insights into the modulation of protease functions .
  • Clinical Relevance :
    This compound has been utilized in studies related to cancer biology, where its role in protease activity was linked to tumor progression and metastasis. The ability to measure proteolytic activity in biological samples has implications for understanding disease mechanisms and developing therapeutic strategies .

Data Table: Enzyme Kinetics with this compound

SubstrateK_m (μM)k_cat (s⁻¹)k_cat/K_m (M⁻¹ s⁻¹)
This compound2.09 ± 0.190.031 ± 0.00214.8 ± 1.0
H-D-Pro-Phe-Arg-pNA55.7 ± 6.70.0053 ± 0.000295.2 ± 9.5
Bz-Ile-Glu(γ-OR)-Gly-Arg-pNA297 ± 450.0091 ± 0.000630.6 ± 3.1

This table summarizes the kinetic parameters associated with various substrates, highlighting the relative efficiency of this compound compared to other substrates .

Q & A

Basic Research Questions

Q. How can H-D-Leu-pna be synthesized with high purity, and what purification methods are optimal?

  • Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) using Fmoc- or Boc-protected leucine. Critical steps include coupling efficiency optimization (e.g., using HOBt/DIC activators) and deprotection under controlled acidic conditions. Purification requires reverse-phase HPLC with a C18 column, using gradients of acetonitrile/water with 0.1% TFA. Purity assessment should combine HPLC (>95% purity) and mass spectrometry (MS) for molecular weight confirmation .
  • Key Considerations : Monitor side reactions (e.g., racemization) via circular dichroism (CD) spectroscopy and adjust reaction times/temperatures accordingly .

Q. What analytical techniques are recommended for characterizing this compound’s structural and functional properties?

  • Methodological Answer :

  • Structural Analysis : Use 1^1H/13^{13}C NMR to confirm backbone conformation and stereochemistry. FT-IR can validate amide bond formation.
  • Functional Analysis : Employ fluorescence spectroscopy if pna (para-nitroaniline) acts as a fluorophore; measure absorbance at 405 nm for enzymatic cleavage assays.
  • Cross-Validation : Combine MS for molecular weight verification and X-ray crystallography (if crystalline) for 3D structure resolution .

Q. How should researchers assess the stability of this compound under varying experimental conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • Temperature : Incubate at 4°C, 25°C, and 37°C for 1–4 weeks.
  • pH : Test stability in buffers ranging from pH 2–10.
  • Analysis : Quantify degradation via HPLC and identify byproducts using high-resolution MS. Stability-indicating assays (e.g., UV-Vis for pna release) are critical for functional stability .

Advanced Research Questions

Q. How to design experiments to investigate this compound’s interaction with target enzymes or receptors?

  • Methodological Answer :

  • Kinetic Studies : Use stopped-flow spectroscopy to measure real-time cleavage rates (if pna is a reporter group). Vary substrate concentrations to calculate KmK_m and kcatk_{cat}.
  • Binding Assays : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (KdK_d).
  • Controls : Include negative controls (e.g., scrambled peptide sequences) and competitive inhibitors to validate specificity .

Q. What strategies resolve contradictions in published data on this compound’s biological activity?

  • Methodological Answer :

  • Systematic Review : Follow PRISMA guidelines to aggregate studies, focusing on variables like buffer composition, enzyme sources, and assay temperatures. Use tools like RevMan for meta-analysis .
  • Methodological Comparison : Replicate conflicting experiments under standardized conditions. For example, discrepancies in IC50_{50} values may arise from differences in enzyme purity or assay pH .
  • Data Triangulation : Cross-validate findings using orthogonal techniques (e.g., SPR vs. fluorescence polarization) .

Q. How can computational models predict this compound’s behavior in complex biological systems?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model peptide-receptor interactions over 100+ ns trajectories. Focus on hydrogen bonding and hydrophobic contacts.
  • QSAR Modeling : Train models on datasets of analogous peptides to predict this compound’s bioavailability or toxicity. Validate with in vitro permeability assays (e.g., Caco-2 cell monolayers) .
  • Limitations : Address force field inaccuracies for nitro groups (pna) by calibrating simulations with experimental NMR data .

Data Management & Reporting Standards

Q. How to ensure reproducibility when documenting this compound experiments?

  • Methodological Answer :

  • Detailed Protocols : Specify exact molar ratios, solvent brands, and equipment calibration steps. Use platforms like Protocols.io for version control.
  • Data Tables : Include raw HPLC chromatograms, MS spectra, and kinetic datasets in supplementary materials. Follow APA or ACS formatting for clarity .
  • Negative Results : Report failed synthesis attempts or unstable conditions to prevent redundant efforts .

Ethical & Literature Review Practices

Q. What criteria should guide literature reviews for this compound studies?

  • Methodological Answer :

  • Source Selection : Prioritize peer-reviewed journals indexed in PubMed or Web of Science. Avoid non-indexed platforms like benchchem.com .
  • Critical Appraisal : Use CASP checklists to evaluate study validity. For example, assess whether enzyme sources (e.g., recombinant vs. native) affect activity claims .
  • Gap Analysis : Identify understudied areas (e.g., this compound’s off-target effects) using tools like VOSviewer for keyword co-occurrence mapping .

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